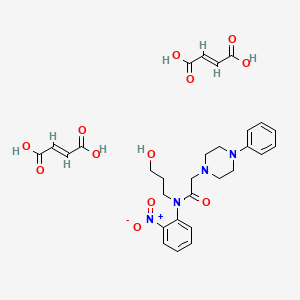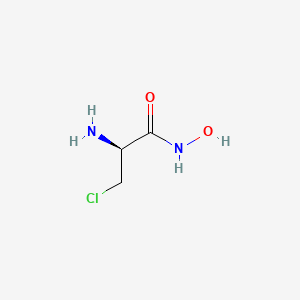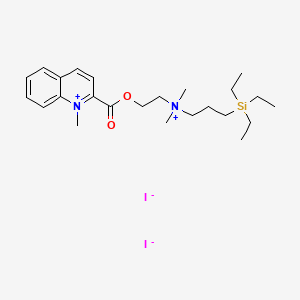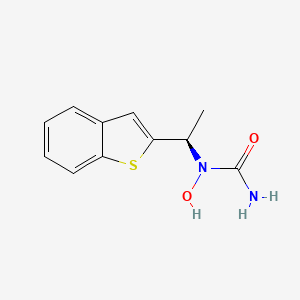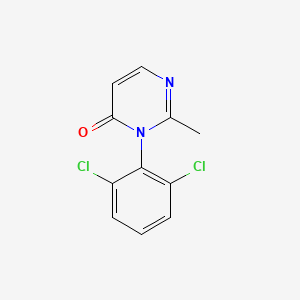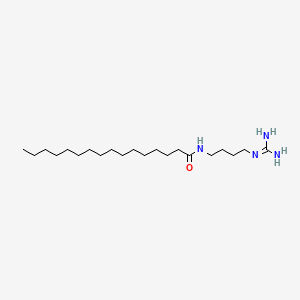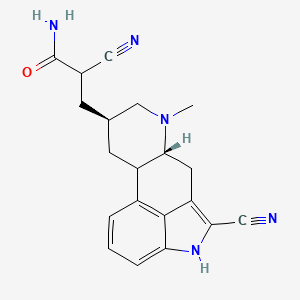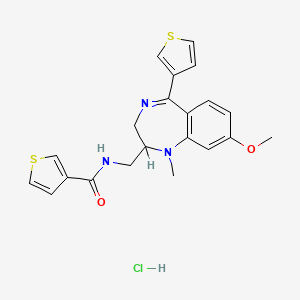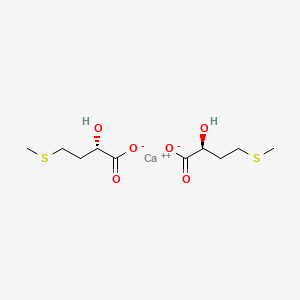
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would involve similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds .
Applications De Recherche Scientifique
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research has explored its potential therapeutic effects, particularly in relation to gut health and metabolic disorders.
Industry: It is used in the production of various chemical products and as an additive in certain industrial processes
Mécanisme D'action
The mechanism of action of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) involves its interaction with specific molecular targets and pathways. It is known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cellular functions. This inhibition can lead to changes in the expression of genes involved in inflammation, metabolism, and other critical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) include other butyrate derivatives and short-chain fatty acids such as:
- Sodium butyrate
- Potassium butyrate
- Calcium propionate
Uniqueness
What sets Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) apart from these similar compounds is its specific structure, which includes a methylthio group. This unique feature may confer distinct biological and chemical properties, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
71597-87-0 |
|---|---|
Formule moléculaire |
C10H18CaO6S2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
calcium;(2S)-2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
Clé InChI |
ABRVDWASZFDIEH-SCGRZTRASA-L |
SMILES isomérique |
CSCC[C@@H](C(=O)[O-])O.CSCC[C@@H](C(=O)[O-])O.[Ca+2] |
SMILES canonique |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


